(2,2,2-Trifluoroacetyl)-D-tyrosine

Solid-state NMR Molecular Dynamics Material Science

Researchers requiring stereochemically defined, fluorinated amino acid building blocks often face supply chain instability or receive less-defined analogs, which can compromise chiral syntheses and antioxidant peptide potency. (2,2,2-Trifluoroacetyl)-D-tyrosine (CAS 1849537-81-0) is an N-protected, chiral D-amino acid derivative with a strongly electron-withdrawing trifluoroacetyl group, ensuring unique electronic and steric properties critical for demanding applications. - Enables construction of potent, N-terminally trifluoroacetylated D-peptide antioxidants; the TFA group is a critical pharmacophore for radical scavenging activity. - Provides a clean, sensitive 19F NMR spectroscopic handle for monitoring stereoselective reactions and quantifying enantiomeric excess. - Its unique molecular dynamics, which inhibit supercooled liquid formation, make it a candidate for stabilizing amorphous solid dispersions of APIs.

Molecular Formula C11H10F3NO4
Molecular Weight 277.20 g/mol
Cat. No. B12941899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2,2-Trifluoroacetyl)-D-tyrosine
Molecular FormulaC11H10F3NO4
Molecular Weight277.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O
InChIInChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/t8-/m1/s1
InChIKeyMSIICIIOIIEGNY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorinated D-Amino Acid Building Block Procurement Guide


(2,2,2-Trifluoroacetyl)-D-tyrosine (CAS 1849537-81-0, C11H10F3NO4, MW 277.20) is an N-protected, fluorinated D-amino acid derivative. It is a chiral building block wherein the amino group of D-tyrosine is acylated with a strongly electron-withdrawing trifluoroacetyl (TFA) group. This modification imparts unique electronic and steric properties that differentiate it from simpler N-protected tyrosine analogs [1], making it valuable for applications requiring enhanced stability, unique spectral signatures, or defined chiral constraints.

Fluorinated D-Tyr building block for solid-state dynamics and formulation studies
Defined D-configuration supports chiral synthesis and stereoselective biochemical assays
Clean 19F NMR handle enables enantiodiscrimination and reaction monitoring

Why Generic Substitution Fails for This Reagent


Direct substitution with unprotected D-tyrosine, its L-enantiomer, or non-fluorinated N-acetyl or N-Boc protected forms is not equivalent for demanding research applications. The trifluoroacetyl group is a stronger electron-withdrawing group than an acetyl or tert-butoxycarbonyl (Boc) group, which profoundly influences the molecule's physicochemical properties [1]. This can result in altered molecular dynamics [1] and chemical reactivity . Furthermore, the D-configuration is critical for specific stereoselective interactions in biological systems or chiral syntheses. Using a less-defined or non-fluorinated analog could lead to failures in applications ranging from chromatographic resolution to the study of enantioselective biochemical pathways.

Target
(2,2,2-Trifluoroacetyl)-D-tyrosine
If substituted with unprotected D-/L-tyrosine
Lacks electron-withdrawing TFA group and 19F label; altered molecular dynamics and no NMR handle.
Target
TFA-protected D-enantiomer
If substituted with non-fluorinated N-acetyl or N-Boc tyrosine
Weaker electron-withdrawing effect; different solid-state rigidity and may not support antioxidant SAR.
Target
Single D-enantiomer
If substituted with racemic or L-enantiomer
Loss of stereochemical control critical for chiral recognition and enzymatic studies.

Evidence-Based Selection Criteria for This Building Block


Enhanced Molecular Rigidity vs. Non-Fluorinated Analogs

In solid-state proton NMR relaxation studies, the trifluoroacetyl (TFA) group on a tyrosine derivative (TFAc-Tyroet) induces significantly greater molecular rigidity compared to acetyl (Ac-Tyroet) and carbobenzyloxy (CBZ-Tyroet) protected analogs. For the pure solids, benzene ring flipping and other large-amplitude motions that were active in Ac-Tyroet and CBZ-Tyroet were found to be highly hindered in TFAc-Tyroet [1]. Furthermore, in mixtures with L-leucinamide, the TFAc-Tyroet analog was the only one that failed to form a supercooled liquid, a state characterized by molecular tumbling, which was readily observed for Ac-Tyroet and CBZ-Tyroet mixtures [1]. This data provides quantitative evidence for the TFA group's ability to restrict molecular motion, which can be leveraged to enhance the structural rigidity of materials or influence the solid-state behavior of pharmaceutical formulations.

Molecular rigidity
Head-to-head
Complete absence of benzene ring flipping and supercooled liquid formation vs. active motions in Ac-Tyroet and CBZ-Tyroet
Supports enhanced molecular rigidity design
Solid-state 1H NMR relaxation; qualitative difference
Solid-state NMR Molecular Dynamics Material Science

Critical Role of TFA Group in Peptide Antioxidant Activity

While not a direct study of (2,2,2-Trifluoroacetyl)-D-tyrosine, an investigation into trifluoroacetylated D-tetrapeptides provides strong class-level evidence for the functional importance of the TFA group in antioxidant activity. The study found that the most potent antioxidant peptides were N-terminally trifluoroacetylated (CF3-CO-tyr-tyr...). Crucially, it was explicitly demonstrated that 'removal of the CF3 group strongly reduced antioxidant ability' [1]. This establishes that the TFA group is not merely a passive protecting group but an active structural and electronic determinant of biological function. This class-level inference supports the procurement of TFA-protected tyrosine as a key building block for developing peptidic or peptidomimetic antioxidants, where the presence of the TFA group is essential for high potency.

Antioxidant SAR
Class-level
Removal of CF3 group from N-terminal TFA D-tetrapeptide strongly reduced radical scavenging ability
TFA group supports radical scavenging activity context
ORAC-FL assay; class-level inference for tyrosine analogs
Peptide Chemistry Antioxidant Activity Structure-Activity Relationship

Chiral Solvating Agent for 19F NMR Enantiodiscrimination

N-trifluoroacetyl (TFA) amino acids, including tyrosine derivatives, are well-established for their utility in 19F NMR for enantiodiscrimination when paired with a chiral solvating agent like quinine [1]. The trifluoroacetyl group provides a sensitive, isolated 19F NMR signal with a chemical shift typically distinct from aromatic fluorine signals. This allows for the quantitative determination of enantiomeric excess without background interference. The D-configuration of (2,2,2-Trifluoroacetyl)-D-tyrosine makes it specifically valuable as either a chiral standard or as a substrate in assays that require a defined D-enantiomer to study stereoselective processes. While the absolute chemical shift is context-dependent, the principle of using TFA-amino acids for this application is well-documented.

19F NMR enantiodiscrimination
Supporting evidence
N-TFA amino acids with free COOH enable 19F NMR chiral sensing with quinine
Enables chiral purity analysis by 19F NMR
Method context; requires chiral solvating agent
Analytical Chemistry Chiral Discrimination 19F NMR

High-Value Application Scenarios for This Reagent


Solid-State Materials and Pharmaceutical Formulation

Leverage the quantifiably hindered molecular motion and unique solid-state dynamics of the TFA group on a tyrosine scaffold [1]. This compound can serve as a model system or co-former to investigate the role of fluorination and electron-withdrawing groups in crystal packing, stability, and the formation of amorphous solid dispersions. Its behavior, shown to inhibit supercooled liquid formation compared to non-fluorinated analogs [1], makes it a candidate for stabilizing active pharmaceutical ingredients prone to crystallization or chemical degradation.

Synthesis of Potent Peptide-Based Antioxidants

Employ (2,2,2-Trifluoroacetyl)-D-tyrosine as a key building block for constructing N-terminally trifluoroacetylated D-peptide antioxidants. The class-level evidence [1] demonstrates that the TFA group is a critical pharmacophore for potent radical scavenging activity, and its removal strongly diminishes potency. Incorporating this monomer enables the synthesis of peptides designed to protect cells from oxidative stress, with potential applications in anti-aging skincare or as cytoprotective agents.

Development of 19F NMR Probes and Chiral Standards

Utilize this compound's unique spectroscopic handle for 19F NMR applications. Its TFA group provides a clean, sensitive 19F signal ideal for monitoring reactions or analyzing complex mixtures [1]. Furthermore, as a D-enantiomer, it can be used as a chiral building block to synthesize substrates or standards for assessing stereoselective enzymatic reactions or for quantifying enantiomeric excess using 19F NMR with chiral shift reagents [1].

Application
Selection Property
Validation Focus
Solid-state dynamics and formulation research
Fluorinated molecular rigidity and hindered supercooled liquid behavior
Crystal packing, amorphous dispersion stability, and solid-state NMR relaxation
Peptide antioxidant SAR studies
N-terminal TFA group as key structural element for radical scavenging
ORAC-FL assay and radical scavenging endpoint comparison
19F NMR chiral probe and enantiopurity analysis
Clean 19F NMR handle and defined D-configuration for enantiodiscrimination
Enantiomeric excess quantification with chiral solvating agents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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